molecular formula C16H22Cl3N3O2 B12422067 Bendamustine-d8 (hydrochloride)

Bendamustine-d8 (hydrochloride)

Cat. No.: B12422067
M. Wt: 402.8 g/mol
InChI Key: ZHSKUOZOLHMKEA-SJEKSWIZSA-N
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Description

Bendamustine-d8 (hydrochloride) is a deuterated form of bendamustine hydrochloride, an alkylating agent used in chemotherapy. It is primarily utilized in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated version, Bendamustine-d8, is labeled with deuterium, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine-d8 (hydrochloride) involves the incorporation of deuterium into the bendamustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the alkylation of benzimidazole with deuterated chloroethylamine and subsequent reactions to form the final product .

Industrial Production Methods: Industrial production of Bendamustine-d8 (hydrochloride) follows similar steps to the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Alkylation Reactions: Typically involve chloroethylamine derivatives under controlled conditions.

    Hydrolysis Reactions: Occur in the presence of water or aqueous solutions.

Major Products Formed:

Mechanism of Action

Bendamustine-d8 (hydrochloride) exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound is effective against both active and quiescent cells. The exact molecular targets include DNA bases, and the pathways involved are related to DNA repair and cell cycle progression .

Comparison with Similar Compounds

  • Cyclophosphamide
  • Chlorambucil
  • Melphalan

Comparison: Bendamustine-d8 (hydrochloride) is unique due to its dual mechanism of action, combining properties of both alkylating agents and purine analogs. This dual action results in a broader spectrum of activity and effectiveness against various types of cancer cells, including those resistant to other alkylating agents .

Properties

Molecular Formula

C16H22Cl3N3O2

Molecular Weight

402.8 g/mol

IUPAC Name

4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,8D2,9D2,10D2;

InChI Key

ZHSKUOZOLHMKEA-SJEKSWIZSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl.Cl

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Origin of Product

United States

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